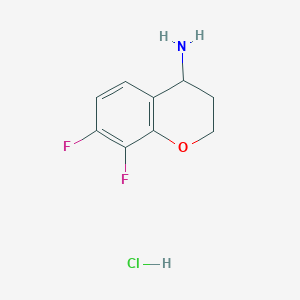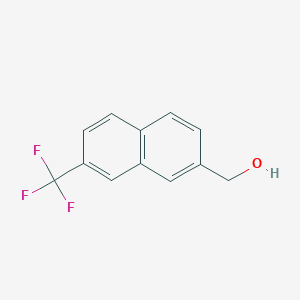
3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 2-aminobenzamide with dimethylformamide dimethyl acetal can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-arylpropenones: These compounds share the dimethylamino group and have similar synthetic routes and applications.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another compound with a dimethylamino group, used in different chemical reactions and applications.
Uniqueness
3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione is unique due to its quinazoline core structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90070-35-2 |
|---|---|
Fórmula molecular |
C11H15N3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-methyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C11H15N3S/c1-12(2)14-8-13(3)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3 |
Clave InChI |
CXPOHHXQQAPNGN-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C(=S)C2=CC=CC=C21)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


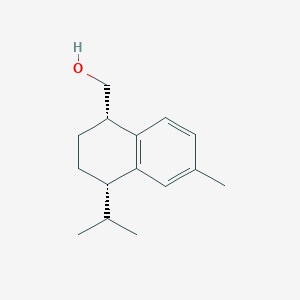

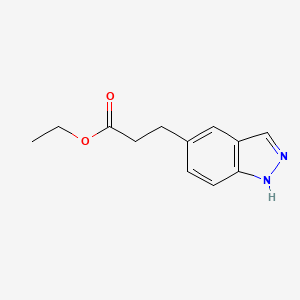


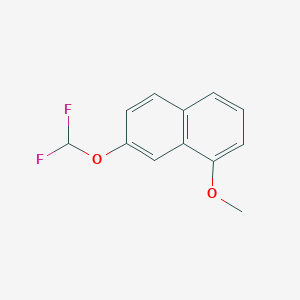
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)

